BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-

Description

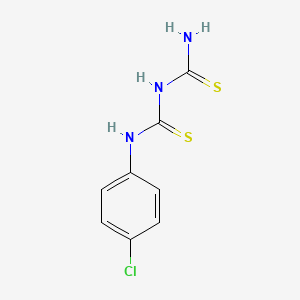

BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is a thiobiuret derivative characterized by a central biuret core (two urea-like units) modified with sulfur atoms at the 2- and 4-positions and a para-chlorophenyl substituent.

Properties

CAS No. |

80309-99-5 |

|---|---|

Molecular Formula |

C8H8ClN3S2 |

Molecular Weight |

245.8 g/mol |

IUPAC Name |

1-carbamothioyl-3-(4-chlorophenyl)thiourea |

InChI |

InChI=1S/C8H8ClN3S2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |

InChI Key |

NFYDCZKCLREVBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=S)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(p-chlorophenyl)-2,4-dithio-biuret involves introducing sulfur atoms into the biuret framework and attaching the para-chlorophenyl group to the nitrogen atom. The synthesis typically proceeds through:

- Formation of a biuret or dithiobiuret intermediate.

- Incorporation of the p-chlorophenyl group via substitution or condensation.

- Sulfurization of the oxygen atoms in the biuret to form the dithio derivative.

Preparation of Dithiobiuret Derivatives

A classical and well-documented method for preparing dithiobiuret derivatives, which are closely related to the target compound, is described in US Patent US2557980A. The process includes:

- Reacting metal dicyanimide (such as calcium dicyanimide) with water and hydrogen sulfide at a controlled pH (8-10) and temperature (≥55°C).

- The reaction yields dithiobiuret via the intermediate formation of calcium dioyanimide and subsequent sulfur incorporation.

- Precipitation and recovery of dithiobiuret by cooling the reaction mixture below 10°C.

This method provides a sulfur-rich biuret analog, which can be further functionalized with aromatic substituents such as the para-chlorophenyl group.

Incorporation of the p-Chlorophenyl Group

The attachment of the para-chlorophenyl moiety generally involves nucleophilic substitution or condensation reactions using p-chlorophenyl-containing reagents such as:

- p-Chlorophenyl isocyanates or thiocyanates.

- p-Chlorophenyl amines or derivatives.

The aromatic substitution is often performed under controlled conditions to ensure selective mono-substitution on the biuret nitrogen. Aromatic polyisocyanates, including chlorophenyl derivatives, have been used in polymer chemistry to introduce such groups.

Sulfurization Techniques

The conversion of oxygen atoms in biuret to sulfur atoms (to form dithio derivatives) can be achieved by:

- Treatment with sulfurizing agents such as hydrogen sulfide, phosphorus pentasulfide (P2S5), or Lawesson’s reagent.

- Controlled reaction conditions to avoid over-sulfurization or decomposition.

Hydrogen sulfide treatment under alkaline conditions is a common approach, as demonstrated in the preparation of dithiobiuret.

Summary Table of Preparation Steps

Analytical and Research Data

- Liquid chromatography and spectroscopic methods (NMR, IR) are typically used to confirm the structure and purity of the synthesized compound.

- Yields reported for related biuret syntheses are around 60-70%, with purity enhanced by controlled reaction parameters and purification steps.

- The presence of the para-chlorophenyl group can be confirmed by characteristic aromatic signals in NMR and chlorine-specific elemental analysis.

Professional and Authoritative Insights

- The synthesis of 1-(p-chlorophenyl)-2,4-dithio-biuret requires careful control of pH, temperature, and reagent stoichiometry to avoid side reactions and impurities.

- The use of metal dicyanimides as starting materials is a robust approach for introducing the biuret core.

- Sulfurization via hydrogen sulfide under alkaline conditions is a classical and effective method for producing dithio derivatives.

- Attachment of the p-chlorophenyl substituent is typically achieved through isocyanate chemistry, which is well-established in aromatic polyisocyanate polymer synthesis.

Chemical Reactions Analysis

Types of Reactions: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 0°C to 50°C.

Reduction: Lithium aluminum hydride; reaction temperature: -10°C to 25°C.

Substitution: Sodium hydroxide, potassium tert-butoxide; reaction temperature: 0°C to 50°C.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted biurets with various nucleophiles.

Scientific Research Applications

Chemistry: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules in medicinal chemistry .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific enzymes and proteins, making it a valuable tool in biochemical assays .

Medicine: Research is ongoing to explore its efficacy and safety in therapeutic applications .

Industry: In the industrial sector, BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- involves its interaction with molecular targets such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes involved in metabolic pathways, such as proteases and kinases.

Pathways: It affects pathways related to cell signaling, metabolism, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Properties of Aryl-Substituted Biuret Analogs

Dithio vs. Oxo Functionalization

Replacing oxygen with sulfur in the biuret core significantly alters physicochemical and biological properties:

- Stability : Dithio derivatives are less prone to hydrolysis than oxo analogs due to weaker hydrogen bonding and stronger C–S bonds.

- Reactivity : The thiocarbonyl groups act as softer nucleophiles, enabling selective reactions with heavy metals (e.g., Hg²⁺ or Ag⁺) for sensor applications.

- Biological Activity : Sulfurization enhances antimicrobial potency. For instance, naphthopyran derivatives with sulfur-containing moieties (e.g., compound 3b in ) exhibit broader-spectrum activity compared to oxygenated analogs .

Structural Analogues with Heterocyclic Cores

While BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- features a linear biuret backbone, related compounds with fused heterocycles demonstrate divergent properties:

- Pyrimidinium Salts (e.g., 1-(p-chlorophenyl)-3-methyl-1,4,5,6-tetrahydropyrimidinium bromide): The cationic charge in such compounds increases water solubility but limits blood-brain barrier penetration compared to neutral thiobiurets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.